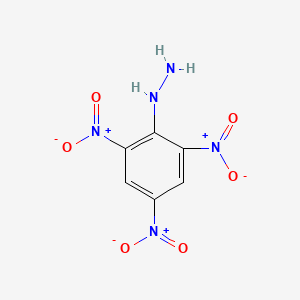

Hydrazine, (2,4,6-trinitrophenyl)-

Description

Conventional Synthetic Routes to (2,4,6-trinitrophenyl)hydrazine

Two primary methods have been historically employed for the synthesis of (2,4,6-trinitrophenyl)hydrazine.

A prevalent method for synthesizing (2,4,6-trinitrophenyl)hydrazine involves the reaction of 2,4,6-trinitro-chlorobenzene (picryl chloride) with hydrazine (B178648) hydrate. google.comorgsyn.org This reaction is typically conducted using ethanol (B145695) as a solvent and requires heating under reflux. google.com The electron-withdrawing nature of the three nitro groups on the picryl chloride molecule makes the chlorine atom susceptible to nucleophilic substitution by hydrazine. wikipedia.orgrroij.com

A variation of this procedure can also be used to synthesize 2,4-dinitrophenylhydrazine (B122626) from 2,4-dinitrochlorobenzene and 2,6-dinitrophenylhydrazine from 2,6-dinitrochlorobenzene. orgsyn.org

| Reactants | Product | Conditions | Yield | Ref. |

| Picryl Chloride, Hydrazine Hydrate | (2,4,6-trinitrophenyl)hydrazine | Ethanol, Reflux | ~80% | google.com |

| 2,4-Dinitrochlorobenzene, Hydrazine Hydrate | 2,4-Dinitrophenylhydrazine | Ethanol, Reflux | Not Specified | orgsyn.org |

| 2,6-Dinitrochlorobenzene, Hydrazine Hydrate | 2,6-Dinitrophenylhydrazine | Ethanol, Reflux | Not Specified | orgsyn.org |

An alternative and more environmentally friendly method for synthesizing (2,4,6-trinitrophenyl)hydrazine has been developed. google.com This process utilizes 2,4,6-trinitroaniline (B3268610), ketazine, and water as the primary reactants. google.com The reaction is carried out at a controlled temperature of 100°C to 130°C. google.com

In a typical procedure, 2,4,6-trinitroaniline and an excess of ketazine are heated, and water is slowly added. google.com The excess ketazine and water ensure the complete reaction of the 2,4,6-trinitroaniline. google.com During the reaction, acetone (B3395972) and ammonia (B1221849) are produced and can be recovered through a rectifying column. google.com After the reaction is complete, the remaining water and ketazine are removed by vacuum distillation. google.com The resulting solid product, (2,4,6-trinitrophenyl)hydrazine, is then purified by washing with water and ethanol, followed by drying. google.com

This method offers several advantages over the picryl chloride route, including a simpler process, fewer side reactions, and easier post-processing. google.com Crucially, it avoids the production of salt-containing organic wastewater, making it a more environmentally benign process. google.com The yield of this reaction is also reported to be high, leading to a lower production cost. google.com

| Reactants | Product | Conditions | Yield | Ref. |

| 2,4,6-Trinitroaniline, Ketazine, Water | (2,4,6-trinitrophenyl)hydrazine | 100-130°C | High | google.com |

Synthesis of Substituted (2,4,6-trinitrophenyl)hydrazine Derivatives

The core structure of (2,4,6-trinitrophenyl)hydrazine can be modified to create a range of derivatives with specific properties.

The synthesis of N-aryl and N-alkyl substituted trinitrophenylhydrazines can be achieved through various synthetic strategies. One common approach involves the reaction of a substituted hydrazine with an appropriate trinitrophenyl precursor. For instance, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine can be synthesized from the reaction of 1,1-diphenylhydrazine (B1198277) with picryl chloride. nih.gov

Another strategy involves the modification of a pre-existing trinitrophenyl compound. For example, the synthesis of bis(3,5-dimethoxy-2,4,6-trinitrophenyl)amine was achieved through the nitration of a precursor molecule. acs.org While not a direct synthesis of a hydrazine, this demonstrates a method for introducing aryl groups that could be adapted. The synthesis of various alkyl and aryl substituted hydrazines often starts with the diazotization of corresponding amines followed by reduction. orientjchem.org

The synthesis of N-alkyl-N,N'-diarylhydrazines has been accomplished through a one-pot tandem reduction of an azoarene to a hydrazoarene, followed by reductive alkylation with an aldehyde. researchgate.net

| Precursors | Product | Method | Ref. |

| 1,1-Diphenylhydrazine, Picryl Chloride | 1,1-Diphenyl-2-(2,4,6-trinitrophenyl)hydrazine | Nucleophilic Substitution | nih.gov |

| Substituted Amines | Substituted Hydrazines | Diazotization and Reduction | orientjchem.org |

| Azoarene, Aldehyde | N-Alkyl-N,N'-diarylhydrazine | Tandem Reduction and Reductive Alkylation | researchgate.net |

1,2-Bis(2,4,6-trinitrophenyl)hydrazine, also known as dipicrylhydrazine, is a precursor for the energetic material hexanitroazobenzene. nih.gov Its synthesis is typically carried out via the condensation of picryl chloride with hydrazine hydrate. nih.gov The reaction is conducted in methanol (B129727) at a temperature of 30-50°C. nih.gov Picryl chloride itself is synthesized from the reaction of picric acid with phosphorous oxychloride. nih.gov

The trinitrophenyl group is a key component in the development of heat-resistant energetic materials. rsc.org The incorporation of trinitrophenyl-modified 1,3,4-oxadiazole (B1194373) fragments is a strategy to create such materials. rsc.org For instance, (E)-1,2-bis(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)diazene and N-(5-(2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl)nitramide have been synthesized and characterized. rsc.org The synthesis of these complex molecules involves multi-step procedures.

Another example is the synthesis of 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP), a high-energy density booster explosive. researchgate.net Two improved synthetic protocols for PicADNP have been described, focusing on greener solvent systems, shorter reaction times, and higher yields. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trinitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O6/c7-8-6-4(10(14)15)1-3(9(12)13)2-5(6)11(16)17/h1-2,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZYGGLKQYBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NN)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215647 | |

| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-49-6 | |

| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trinitrophenyl Hydrazine and Its Analogues

Optimization and Green Chemistry in (2,4,6-trinitrophenyl)hydrazine Synthesis

Process Improvements for High Yield and Purity

A notable advancement in the synthesis of (2,4,6-trinitrophenyl)hydrazine involves a process that utilizes 2,4,6-trinitroaniline (B3268610) and ketazine as primary raw materials. This method has been shown to produce the target compound with a purity exceeding 99% and a yield of over 90%. google.com The process is conducted in the presence of water at a controlled temperature, which facilitates a complete reaction of the starting materials.

The reaction is typically carried out by heating a mixture of 2,4,6-trinitroaniline and an excess of ketazine to approximately 130°C. google.com Water is then gradually introduced while maintaining the reaction temperature between 100°C and 130°C. google.com A key feature of this process is the use of a rectifying column to continuously remove byproducts, such as acetone (B3395972) and ammonia (B1221849), which can be reclaimed and potentially reused. google.com This continuous removal of byproducts helps to drive the reaction to completion and minimizes the formation of impurities.

Upon completion of the reaction, which is indicated by the cessation of ammonia release, the excess water and ketazine are removed via vacuum distillation. The resulting solid (2,4,6-trinitrophenyl)hydrazine is then purified by washing with water and ethanol (B145695), followed by drying. google.com This streamlined post-processing contributes to the high purity of the final product. google.com

| Parameter | Optimized Condition |

| Starting Materials | 2,4,6-trinitroaniline, Ketazine, Water |

| Molar Ratio (2,4,6-trinitroaniline:Ketazine) | 1 : 1.5–2 |

| Molar Ratio (2,4,6-trinitroaniline:Water) | 1 : 3–4 |

| Reaction Temperature | 100°C – 130°C |

| Byproduct Removal | Rectification at 54°C–58°C (acetone and ammonia) |

| Post-processing | Vacuum distillation, Water-ethanol washing |

| Yield | >90% |

| Purity | >99% |

Table 1: Optimized Reaction Conditions for High Yield and Purity Synthesis of (2,4,6-trinitrophenyl)hydrazine. google.com

Environmental Impact Mitigation in Synthetic Procedures

The aforementioned synthetic method using 2,4,6-trinitroaniline and ketazine also presents significant environmental advantages over traditional routes. A primary benefit is the near elimination of "three wastes" (waste gas, wastewater, and industrial residue). google.com This is a substantial improvement compared to older methods that often produce large volumes of salt-containing organic wastewater, which is difficult and costly to treat. google.com

Broader trends in green chemistry, such as the use of solvent-free mechanochemical routes and reusable heterogeneous catalysts, are also being explored for the synthesis of related compounds like phenol-hydrazones and triarylpyridines. rsc.orgresearchgate.net These approaches aim to reduce or eliminate the use of hazardous solvents and simplify purification processes, further minimizing the environmental impact of chemical manufacturing. While not yet specifically detailed for (2,4,6-trinitrophenyl)hydrazine, these methodologies represent promising avenues for future research and development in the environmentally benign synthesis of this and other similar compounds.

| Feature | Environmental Benefit |

| Wastewater | Avoids the production of salt-containing organic wastewater. google.com |

| Byproducts | Acetone and ammonia are reclaimed and can be reused to synthesize ketazine. google.com |

| Waste Generation | Described as producing almost no "three wastes". google.com |

| Raw Materials | Utilizes less expensive and more environmentally friendly precursors compared to some traditional methods. google.com |

Table 2: Environmental Impact Mitigation Features of the Optimized Synthesis. google.com

Structural Elucidation and Conformational Analysis of 2,4,6 Trinitrophenyl Hydrazine Derivatives

X-ray Crystallographic Investigations

X-ray crystallography stands as a definitive method for establishing the precise arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the structural features of (2,4,6-trinitrophenyl)hydrazine derivatives.

The following table summarizes the crystallographic data for a representative (2,4,6-trinitrophenyl)hydrazine derivative.

| Compound | Crystal System | Space Group | Reference |

| 3-chloro-1-hydrazino-2,4,6-trinitrobenzene | Monoclinic | P21/c | researchgate.net |

| 1,2-bis(2,4-dinitrophenyl) hydrazine (B178648) | Orthorhombic | Pbcn | researchgate.net |

| (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | Monoclinic | P21/c | nih.gov |

This table presents a selection of crystallographic data for related hydrazine derivatives to illustrate the type of information obtained from X-ray diffraction studies.

In many trinitrophenyl derivatives, the nitro groups are nearly coplanar with the benzene (B151609) ring. researchgate.net The planarity of such molecules can be further enhanced by the formation of intramolecular hydrogen bonds, which can create stable ring-like structures within the molecule. nih.govnih.gov The analysis of bond lengths and angles provides further insight; for instance, the bond length of a C-NH2 group can indicate the nature of the bond, with shorter lengths suggesting some double bond character. nih.gov

Beyond the individual molecular structure, X-ray crystallography provides invaluable information about how molecules are arranged in the crystal lattice, a concept known as crystal packing. acs.org This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, π–π stacking interactions, and van der Waals forces. nih.govresearchgate.netmdpi.commdpi.comnih.gov

Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal structures of these compounds, contributing to the stability of the crystal lattice. nih.govnih.gov The arrangement of molecules can lead to different packing motifs, such as herringbone or layered structures. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques

In conjunction with X-ray crystallography, spectroscopic methods provide complementary information about the structure and dynamics of (2,4,6-trinitrophenyl)hydrazine derivatives in both solid and solution states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. scirp.orguobasrah.edu.iqyoutube.comresearchgate.net It is widely used for the structural elucidation of organic compounds. rsc.orgnih.gov

¹H and ¹³C NMR spectra of (2,4,6-trinitrophenyl)hydrazine derivatives provide characteristic signals that correspond to the different types of protons and carbon atoms in the molecule. chemicalbook.comchemicalbook.commdpi.comresearchgate.net The chemical shifts (δ) of these signals are indicative of the electronic environment of the nuclei. For example, in the ¹H NMR spectrum of a 2,4-dinitrophenylhydrazine (B122626) derivative, distinct signals were observed for the olefinic and NH protons. nih.gov Similarly, ¹³C NMR spectroscopy can identify the carbonyl group in related hydrazone derivatives. nih.gov

NMR is also sensitive to dynamic processes, such as hindered rotation around single bonds. In some N-substituted adenosines, the presence of two sets of signals in the NMR spectra was attributed to the formation of an intramolecular hydrogen bond that restricts rotation. mdpi.com This demonstrates the utility of NMR in studying conformational isomers in solution. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between different atoms within the molecule, further aiding in the complete structural assignment. mdpi.com

The following table shows representative ¹H and ¹³C NMR chemical shifts for a related dinitrophenylhydrazine compound.

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H (olefinic) | 7.28, 7.51 | nih.gov |

| ¹H (NH) | 11.70, 12.56 | nih.gov |

| ¹³C (C=O) | 184.36 | nih.gov |

This table provides an example of NMR data for a dinitrophenylhydrazine derivative to illustrate the type of information obtained.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. nih.govencyclopedia.pubnih.govyoutube.com These techniques are particularly useful for identifying the functional groups present in a molecule. scirp.orgresearchgate.netresearchgate.net

The IR and Raman spectra of (2,4,6-trinitrophenyl)hydrazine and its derivatives exhibit characteristic absorption bands corresponding to the vibrations of specific chemical bonds. nih.govresearchgate.net For instance, the stretching vibrations of N-H, C=N, and N-N bonds in hydrazones can be identified in their IR spectra. researchgate.net The positions of these bands can be influenced by factors such as the substituents on the aromatic ring. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. nih.govresearchgate.net Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. nih.gov This combined experimental and theoretical approach provides a robust method for the vibrational analysis of these compounds. For example, a study on 2,4-dinitrophenylhydrazine reported good agreement between the experimentally observed and theoretically calculated vibrational frequencies. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a key technique for characterizing (2,4,6-trinitrophenyl)hydrazine derivatives, revealing information about their electronic structure, conjugation, and changes upon reaction or ionization. The color and absorption maxima of these compounds are highly dependent on the specific structure, particularly on whether they exist as a neutral hydrazine, an anion, or a stable hydrazyl radical.

Most hydrazyl free radicals are characterized by their intense color, while their corresponding parent hydrazines are typically yellow, and the anions are often red-brown. mdpi.com This significant color change is due to alterations in the electronic transitions within the molecule.

A prime example is the stable free radical 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH), a derivative of the titular compound. DPPH exhibits a strong, characteristic absorption maximum (λmax) at approximately 517 nm in methanol (B129727) or ethanol (B145695), which is responsible for its deep violet color. researchgate.net This absorption is attributed to π-π* transitions within the highly conjugated system. researchgate.net When the DPPH radical is reduced by an antioxidant (a hydrogen donor), it forms the non-radical, pale-yellow compound 1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine. This reduction leads to the disappearance of the 517 nm absorption band. researchgate.net

In other derivatives, the position of the nitro groups and other substituents influences the absorption spectrum. For instance, a hydrazone derivative of (2,4-dinitrophenyl)hydrazine, (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine), shows a primary absorption peak at 406 nm, which is attributed to a combination of π–π* transitions and intramolecular charge transfer. nepjol.info The absorption spectra of aromatic triazine derivatives show a red shift compared to aliphatic derivatives, consistent with a higher degree of conjugation. researchgate.net

Table 1: UV-Vis Absorption Data for (2,4,6-trinitrophenyl)hydrazine Derivatives An interactive data table. Click on headers to sort.

| Compound | Species Type | λmax (nm) | Solvent | Observed Color |

|---|---|---|---|---|

| 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) | Radical | ~517 | Methanol/Ethanol | Deep Violet |

| 1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine | Neutral | - | - | Pale Yellow |

| (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine | Hydrazone | 406 | - | - |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of (2,4,6-trinitrophenyl)hydrazine derivatives through analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. youtube.com The fragmentation pathways provide a fingerprint that helps in structural identification.

For the parent compound, Hydrazine, (2,4,6-trinitrophenyl)- , the molecular weight is 243.1338 g/mol . nist.gov While its specific experimental mass spectrum is not widely published, the fragmentation pattern can be predicted based on the known behavior of related nitroaromatic and hydrazine compounds. The molecular ion peak (M•+) is expected at m/z 243.

Key fragmentation processes for nitrophenylhydrazines include:

Loss of Nitro Groups: A common pathway is the elimination of a nitro group (NO₂, 46 Da) or a nitro radical (•NO₂).

Cleavage of the Hydrazine Group: The N-N bond is susceptible to cleavage. For primary hydrazines, the loss of the terminal NH₂ group (16 Da) or NH₃ (17 Da) can occur.

Ortho Effect: In ortho-nitro substituted compounds, interactions between the nitro group and the hydrazine side chain can lead to characteristic rearrangements and fragmentations, such as the loss of an OH radical.

Ring Fragmentation: The aromatic ring itself can break apart after initial fragmentation steps.

Studies on the closely related (2,4-dinitrophenyl)hydrazine show that its fragmentation is influenced by an "ortho effect" involving the o-nitro group and can lead to complex rearrangements. researchgate.net For the derivative 1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine , mass spectral data from the NIST library shows prominent peaks at m/z 168 and 169, which likely correspond to fragments of the diphenylamine (B1679370) portion of the molecule. nih.gov

Table 2: Predicted and Observed Key Fragments in Mass Spectrometry of Nitrophenylhydrazines An interactive data table. Click on headers to sort.

| Compound | Molecular Ion (M•+) m/z | Fragment m/z | Likely Identity of Fragment |

|---|---|---|---|

| Hydrazine, (2,4,6-trinitrophenyl)- | 243 | 197 | [M - NO₂]⁺ |

| Hydrazine, (2,4,6-trinitrophenyl)- | 243 | 227 | [M - NH₂]⁺ |

| Hydrazine, (2,4-dinitrophenyl)- | 198 | - | Complex fragments due to ortho effect |

| 1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine | 395 | 168 / 169 | Diphenylamine fragments, [N(C₆H₅)₂]⁺ |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study chemical species that have one or more unpaired electrons, such as free radicals. For (2,4,6-trinitrophenyl)hydrazine derivatives, ESR is crucial for characterizing the corresponding hydrazyl radicals.

The most extensively studied member of this class is the stable free radical 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) . mdpi.com Its stability and well-defined ESR spectrum make it a standard for various applications. The ESR spectrum provides two key parameters: the g-factor and the hyperfine coupling constants.

The g-factor is characteristic of the radical's electronic environment. For organic free radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023). uvic.ca For the DPPH radical, the g-factor has been calculated to be approximately 1.99 to 2.0036, confirming its free radical nature. researchgate.net

The hyperfine coupling results from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹⁴N). This interaction splits the ESR signal into multiple lines, and the spacing between these lines is the hyperfine coupling constant (a), typically measured in Gauss (G). In a solution, the ESR spectrum of DPPH typically shows five lines. This pattern is primarily due to the coupling of the unpaired electron with the two nitrogen atoms of the hydrazine bridge. mdpi.com Detailed analysis has shown that the coupling constants for the two nitrogens are not identical:

a(Nα) (the nitrogen bonded to the trinitrophenyl ring) is approximately 9.35–9.65 G.

a(Nβ) (the nitrogen bonded to the two phenyl rings) is approximately 7.85–8.03 G. nist.gov

These values indicate that the unpaired electron has a significant density on both nitrogen atoms but is more localized on the Nα atom attached to the electron-withdrawing picryl group. nist.gov

Table 3: ESR Spectroscopic Data for Hydrazyl Free Radicals An interactive data table. Click on headers to sort.

| Radical Species | g-factor | Hyperfine Coupling Constant a(Nα) (G) | Hyperfine Coupling Constant a(Nβ) (G) |

|---|---|---|---|

| 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) | ~2.0036 | 9.35 - 9.65 | 7.85 - 8.03 |

| 2,2-diphenyl-1-(2,4-dinitrophenyl)hydrazyl | - | 10.10 | 8.15 |

| 2,2-diphenyl-1-(2,6-dinitrophenyl)hydrazyl | - | 9.00 | 9.00 |

Chemical Reactivity and Mechanistic Studies of 2,4,6 Trinitrophenyl Hydrazine

Oxidation Pathways and Hydrazyl Free Radical Chemistry

(2,4,6-trinitrophenyl)hydrazine and its derivatives are notable precursors to stable hydrazyl free radicals. The oxidation of the N-H bond in the hydrazine (B178648) moiety generates a nitrogen-centered radical that is significantly stabilized by the delocalization of the unpaired electron across the molecule.

The most prominent example of a stable hydrazyl radical is 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl, commonly known as DPPH. nih.gov This radical is formed through the oxidation of its parent hydrazine, 1,1-diphenyl-2-(2,4,6-trinitrophenyl)hydrazine. nih.govnih.gov The oxidation process can be achieved using various oxidizing agents, such as lead dioxide or potassium permanganate, which abstract the hydrogen atom from the hydrazine nitrogen. researchgate.net

The exceptional stability of the DPPH radical, which allows it to be isolated as a solid and stored, is attributed to two key factors:

Resonance Delocalization: The unpaired electron is extensively delocalized over the entire molecule, including the two phenyl rings and the picryl group. nih.govmdpi.com This delocalization significantly lowers the energy of the radical.

Steric Hindrance: The bulky phenyl and trinitrophenyl groups sterically shield the nitrogen atom bearing the unpaired electron, preventing dimerization and other reactions that would lead to its decay. mdpi.comencyclopedia.pub

The stability of DPPH is markedly greater than its analogs with fewer nitro groups. For instance, 2,2-diphenyl-1-(2,4-dinitrophenyl)hydrazyl is less stable and can typically only exist in solution, while DPPH is stable in both solution and solid form. nih.gov This highlights the critical role of the three nitro groups, particularly those in the ortho positions, in stabilizing the radical. nih.gov

The stable and intensely colored nature of the DPPH radical makes it a widely used tool for evaluating the antioxidant capacity of various compounds. mdpi.comencyclopedia.pub The principle of the DPPH assay is based on the radical's ability to accept a hydrogen atom or an electron from an antioxidant molecule (AH), resulting in the reduction of DPPH to its non-radical hydrazine form, DPPH-H. nih.govyoutube.com This process is accompanied by a distinct color change from deep violet to yellow, which can be monitored spectrophotometrically, typically at an absorbance maximum around 517 nm. mdpi.comnih.gov

The primary mechanisms by which antioxidants scavenge the DPPH radical are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom directly to the DPPH radical. This is a common mechanism for phenolic antioxidants. encyclopedia.pubresearchgate.net DPPH• + AH → DPPH-H + A•

Single Electron Transfer (SET): The antioxidant transfers an electron to the DPPH radical, forming the DPPH anion, which is then protonated by the solvent or the antioxidant cation radical. encyclopedia.pub DPPH• + AH → DPPH⁻ + AH•⁺

The efficiency of a compound as a radical scavenger in this assay is often expressed as its EC₅₀ or IC₅₀ value, which represents the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%. nih.govnih.gov A lower EC₅₀/IC₅₀ value indicates a higher antioxidant activity. nih.govnih.gov

| Compound | Antioxidant Activity (IC₅₀/EC₅₀) | Assay | Reference |

|---|---|---|---|

| Quinoline-Hydrazone Derivative | 843.52 ppm (IC₅₀) | DPPH | nih.gov |

| Quinoline-Benzimidazole Derivative | 4784.66 ppm (IC₅₀) | DPPH | nih.gov |

| DMC (Demethylated Curcumin) | 10.0 (EC₅₀) | DPPH | nih.gov |

| DMTC (Demethylated Tert-butylated Curcumin) | 12.3 (EC₅₀) | DPPH | nih.gov |

| TBHQ (Tert-butylhydroquinone) | 19.5 (EC₅₀) | DPPH | nih.gov |

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to study the redox properties of (2,4,6-trinitrophenyl)hydrazine derivatives. researchgate.netmdpi.com These studies provide insights into the oxidation and reduction potentials of the compounds and the stability of the generated radical species.

The oxidation of hydrazine derivatives on an electrode surface typically involves the removal of electrons to form the corresponding hydrazyl radical and other oxidized species. researchgate.net For example, studies on hydrazine derivatives have shown multiple oxidation steps, which can be mechanistically described by analyzing parameters like anodic and cathodic peak potentials. researchgate.net

Conversely, the electrochemical reduction of the trinitrophenyl moiety is also a significant process. The three nitro groups on the aromatic ring can be successively reduced. For instance, the electrochemical reduction of 2,4,6-trinitrophenol (a related compound) on boron-doped diamond electrodes has been shown to proceed via the release of nitro groups and subsequent oxidation of the resulting phenolic compounds. researchgate.net Similarly, electrochemical sensors have been developed for the detection of 2,4-dinitrophenylhydrazine (B122626) (DNPH) based on its electrocatalytic reduction. mdpi.comnih.gov

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of (2,4,6-trinitrophenyl)hydrazine is highly electron-deficient due to the strong electron-withdrawing nature of the three nitro groups. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism less common for typical aromatic compounds which favor electrophilic substitution. libretexts.orgpressbooks.pub

In an SNAr reaction, a nucleophile attacks an aromatic carbon that bears a leaving group. The presence of ortho and para nitro groups is crucial as they stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgpressbooks.pub While (2,4,6-trinitrophenyl)hydrazine itself has a hydrazine group attached, the principles of SNAr are evident in its synthesis and the reactivity of related compounds like 2,4,6-trinitrochlorobenzene. For example, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles like hydrazine to displace the chloride ion and form the corresponding trinitrophenylhydrazine derivative. libretexts.org In some cases, a nitro group on the picryl moiety of a DPPH derivative can itself be displaced by a strong nucleophile, such as a phenoxide. researchgate.net

Reductive Cleavage and Regeneration of Amines from Trinitrophenyl Derivatives

The 2,4,6-trinitrophenyl (TNP) group can be used as a protecting group for amines. The N-TNP bond can be cleaved under reductive conditions to regenerate the original amine. This process is valuable in synthetic organic chemistry. The reductive cleavage typically involves breaking the bond between the amine nitrogen and the aromatic ring of the TNP group. Various reducing agents can be employed for this transformation, which often proceeds under mild conditions, making it a useful deprotection strategy.

Coordination Chemistry of Trinitrophenylhydrazine Ligands

The (2,4,6-trinitrophenyl)hydrazine molecule possesses multiple potential coordination sites, including the nitrogen atoms of the hydrazine moiety and the oxygen atoms of the nitro groups. This allows it to act as a ligand, binding to metal ions to form coordination complexes.

The hydrazine group can coordinate to metal centers in a monodentate or bidentate fashion. The specific coordination mode will depend on the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. The formation of metal complexes can significantly alter the electronic properties and reactivity of the trinitrophenylhydrazine ligand. For example, the coordination to a metal center can influence the redox potential of the ligand and its ability to participate in radical reactions.

Synthesis and Characterization of Metal Complexes

While extensive research exists for the metal complexes of the related compound 2,4-dinitrophenylhydrazine (DNPH), the synthesis of complexes directly with (2,4,6-trinitrophenyl)hydrazine or its Schiff base derivatives follows analogous and well-established methodologies. The synthesis typically involves the reaction of the ligand with a metal salt in an appropriate solvent.

Synthesis: The general approach for preparing metal complexes involves two main steps. First, a Schiff base ligand is often synthesized through the condensation reaction of (2,4,6-trinitrophenyl)hydrazine with an aldehyde or ketone. researchgate.netfudutsinma.edu.ng For example, reacting the hydrazine with salicylaldehyde (B1680747) would yield a Schiff base ligand. fudutsinma.edu.ng Subsequently, this ligand is mixed with a metal salt, such as cobalt(II) chloride or nickel(II) chloride, in an alcoholic medium, often under reflux, to yield the final metal complex. fudutsinma.edu.nginternationaljournalssrg.org The stoichiometry of the resulting complexes, as determined by elemental analysis, is frequently a 1:2 metal-to-ligand ratio. researchgate.netnih.gov

Characterization: The structures of these synthesized complexes are elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining how the ligand coordinates to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed. For instance, the N-H stretching vibration of the hydrazine group and the C=N (azomethine) stretching vibration of the Schiff base ligand typically shift, indicating the involvement of the nitrogen atoms in coordination to the metal center. internationaljournalssrg.org The appearance of new bands at lower frequencies is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. internationaljournalssrg.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Typical Wavenumber (cm⁻¹) in Metal Complex | Inference |

|---|---|---|---|

| ν(N-H) | ~3250-3270 | Lower frequency or broadens | Coordination via hydrazine nitrogen internationaljournalssrg.org |

| ν(C=N) | ~1604-1618 | Shifts to lower frequency | Coordination of azomethine nitrogen internationaljournalssrg.org |

| ν(M-N) | - | ~550-555 | Formation of metal-nitrogen bond internationaljournalssrg.org |

| ν(M-O) | - | ~450-520 | Formation of metal-oxygen bond (in Schiff bases with hydroxyl groups) internationaljournalssrg.org |

Molar Conductivity Measurements: These measurements are used to determine the electrolytic nature of the complexes. Low molar conductance values in solution typically indicate that the complexes are non-electrolytes, meaning the anions (like chloride) are coordinated directly to the metal ion rather than existing as free counter-ions. internationaljournalssrg.orgnih.gov

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide insight into the geometry of the coordination environment around the metal ion. For example, specific electronic transitions observed in the UV-Vis spectrum, along with measured magnetic moment values, can confirm an octahedral geometry for Co(II) and Ni(II) complexes. nih.gov

Thermal Analysis: Thermogravimetric analysis can be used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice solvent molecules, such as water or methanol (B129727). researchgate.net

Ligand Binding Modes and Electronic Effects of the Trinitrophenyl Moiety

The coordination behavior of (2,4,6-trinitrophenyl)hydrazine and its derivatives is dictated by the available donor atoms and the profound electronic influence of the trinitrophenyl group.

Ligand Binding Modes: (2,4,6-Trinitrophenyl)hydrazine and its Schiff base derivatives can coordinate to metal ions in several ways. The hydrazine moiety itself offers two nitrogen atoms that can act as donor sites. nih.gov In Schiff base derivatives formed from reactions with hydroxy-aldehydes (e.g., salicylaldehyde), the ligand typically acts as a bidentate chelating agent. fudutsinma.edu.nginternationaljournalssrg.org In such cases, coordination occurs through the nitrogen atom of the azomethine group and the deprotonated oxygen atom of the hydroxyl group, forming stable five- or six-membered chelate rings with the metal ion. internationaljournalssrg.org This bidentate chelation through both a nitrogen and an oxygen atom is a common binding mode for this class of ligands. internationaljournalssrg.org

| Ligand Type | Potential Donor Atoms | Common Binding Mode | Example |

|---|---|---|---|

| (2,4,6-trinitrophenyl)hydrazine | Hydrazine Nitrogens (-NH-NH₂) | Monodentate or Bridging | Coordination to a single metal center or linking two centers. |

| Schiff base with Salicylaldehyde | Azomethine Nitrogen (-N=CH-), Phenolic Oxygen (-OH) | Bidentate (N, O) | Forms a stable chelate ring with the metal ion. fudutsinma.edu.nginternationaljournalssrg.org |

Electronic Effects of the Trinitrophenyl Moiety: The 2,4,6-trinitrophenyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the combined inductive and resonance effects of the three nitro (-NO₂) groups, which pull electron density away from the aromatic ring. mdpi.comrsc.org

This strong electronic pull has significant consequences for the ligand and its metal complexes:

Reduced Basicity: The electron-withdrawing nature of the trinitrophenyl moiety significantly decreases the electron density on the attached hydrazine nitrogen atoms. This reduces their basicity and, consequently, their ability to donate electron pairs to a metal ion, potentially leading to weaker metal-ligand bonds compared to less substituted analogues.

Enhanced Acidity: The N-H proton of the hydrazine group becomes more acidic, facilitating its deprotonation upon coordination to a metal center.

Chemical Stability: Computational studies on related secondary aromatic nitramines bearing the 2,4,6-trinitrophenyl group indicate that this moiety leads to a low HOMO-LUMO energy gap. mdpi.com A smaller energy gap is generally associated with higher reactivity and lower chemical stability. mdpi.com

Steric Influence: In addition to electronic effects, the bulky trinitrophenyl group exerts considerable steric hindrance around the coordination site. This steric crowding can influence the geometry of the resulting metal complex and affect the kinetics of its formation and subsequent reactions. rsc.org Studies on the reaction of phenyl 2,4,6-trinitrophenyl ethers have shown that steric hindrance plays a major role in determining reaction rates. rsc.org

Computational Chemistry and Theoretical Investigations of 2,4,6 Trinitrophenyl Hydrazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to study various aspects of (2,4,6-trinitrophenyl)hydrazine systems. These calculations offer a detailed understanding of the molecule's electronic structure and its correlation with its chemical and physical properties.

Prediction of Molecular Structures and Energetic Parameters

DFT calculations are instrumental in predicting the optimized molecular geometries of (2,4,6-trinitrophenyl)hydrazine and its derivatives. These calculations have been used to determine bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. For instance, studies have focused on the fully optimized molecular geometric structures to understand the thermal stability of related compounds like 1,2-bis(2,4,6-trinitrophenyl) hydrazine (B178648). nih.gov The existence of intramolecular hydrogen bonds has been demonstrated through these computational methods. nih.gov

Furthermore, quantum chemical calculations are crucial for determining key energetic parameters. The theoretical formation enthalpy of N-2,4,6-trinitrophenylhydrazine has been calculated using methods like CBS-4M energy calculations under the Gaussian 09 software package. researchgate.net This data is fundamental for predicting the performance of energetic materials.

| Compound | Method | Parameter | Predicted Value |

|---|---|---|---|

| N-2,4,6-trinitrophenylhydrazine | CBS-4M | Formation Enthalpy | Data not available in search results |

| 1,2-bis(2,4,6-trinitrophenyl) hydrazine | B3LYP/6-31G | Detonation Velocity (D) | Superior to TACOT and HNS researchgate.netnih.gov |

| 1,2-bis(2,4,6-trinitrophenyl) hydrazine | B3LYP/6-31G | Detonation Pressure (P) | Data not available in search results |

Evaluation of Bond Dissociation Enthalpies and Reaction Pathways

Understanding the stability of an energetic material is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Enthalpy (BDE) calculations provide a quantitative measure of the energy required to break a specific bond homolytically. For (2,4,6-trinitrophenyl)hydrazine and related compounds, theoretical calculations have been performed to identify the weakest bonds and thus predict the initial steps of decomposition.

For example, in a study of nitro-1-(2,4,6-trinitrophenyl)-1H-azoles, the weakest bond was identified as either the C-NO2 bond or the N-N bond, with the strength of the N-N bond being influenced by the nitro group on the azole ring. researchgate.net The BDE values for the weakest bonds in some of these compounds were found to be in the range of 222–238 kJ mol⁻¹, which is comparable to that of 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net These calculations are vital for investigating possible explosion pathways and mechanisms. researchgate.net

Conformational Dynamics and Atropisomerism Studies

The three-dimensional arrangement of atoms in a molecule can significantly influence its properties. Conformational analysis of (2,4,6-trinitrophenyl)hydrazine derivatives explores the different spatial arrangements accessible through rotation around single bonds. While specific studies on the atropisomerism of (2,4,6-trinitrophenyl)hydrazine itself are not prevalent in the provided results, the principles of conformational dynamics are highly relevant. The flexibility and conformational dynamics of chiral catalysts, for instance, are known to be crucial in asymmetric catalysis, highlighting the importance of understanding molecular conformations. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about its reactivity and stability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For various hydrazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze key molecular parameters, including HOMO and LUMO energies. imist.ma These analyses have highlighted significant polarization effects between different parts of the molecule, which in turn impact reactivity and stability. imist.ma In studies of related energetic salts, the HOMO-LUMO gap and chemical hardness were calculated to predict chemical properties and stability. mdpi.com

| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| (E)-1-(2,4-dinitrophenyl)-2-(2,4-dihydroxybenzylidene) hydrazine (H1) | DFT/B3LYP/6-31G(d,p) | Data not available in search results | Data not available in search results | Data not available in search results |

| (E)-1-(2,4-dinitrophenyl)-2-(4-isopropylbenzylidene) hydrazine (H2) | DFT/B3LYP/6-31G(d,p) | Data not available in search results | Data not available in search results | Data not available in search results |

| (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine (H3) | DFT/B3LYP/6-31G(d,p) | Data not available in search results | Data not available in search results | Data not available in search results |

| (E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine (H4) | DFT/B3LYP/6-31G(d,p) | Data not available in search results | Data not available in search results | Data not available in search results |

Theoretical Studies of Energetic Properties and Performance

Theoretical calculations are crucial for predicting the energetic properties and performance of materials like (2,4,6-trinitrophenyl)hydrazine, guiding the synthesis of new high-performance energetic materials. researchgate.netnih.gov Detonation velocity (D) and detonation pressure (P) are key performance indicators that can be estimated using empirical methods like the Kamlet-Jacobs equations, which utilize calculated densities and heats of formation. nih.gov

Theoretical studies on 1,2-bis(2,4,6-trinitrophenyl) hydrazine have indicated superior performance in terms of detonation velocity compared to other well-known energetic materials such as tetranitrodibenzo tetraazapentalene (TACOT) and hexanitrostilbene (B7817115) (HNS). researchgate.netnih.gov These theoretical predictions are invaluable for screening potential energetic compounds before undertaking costly and potentially hazardous experimental synthesis and testing.

Mechanistic Insights from Computational Simulations

Computational simulations provide a dynamic view of chemical reactions, offering mechanistic insights that are often inaccessible through static calculations or experiments alone. For hydrazine derivatives, computational studies have been instrumental in elucidating reaction mechanisms, such as the formation of N-Nitrosodimethylamine (NDMA) from substituted hydrazines during ozonation. nih.govnih.govresearchgate.net

These studies have shown that such reactions can proceed via an initial hydrogen abstraction from the hydrazine's -NH2 group, followed by the oxidation of the resulting N-radical species. nih.govnih.gov By mapping out the potential energy surface and identifying transition states, computational simulations can determine the most favorable reaction pathways and calculate activation barriers, providing a deeper understanding of the underlying chemical processes. researchgate.net

Applications and Advanced Materials Development Involving the 2,4,6 Trinitrophenyl Hydrazine Scaffold

Role in High-Performance Energetic Materials

The quest for energetic materials with superior performance, enhanced stability, and reduced sensitivity is a primary focus of modern materials science. The (2,4,6-trinitrophenyl)hydrazine scaffold has emerged as a valuable building block in this pursuit.

Precursor for Advanced Explosives (e.g., Hexanitrobenzene)

Historically, significant research efforts have been directed towards synthesizing compounds with a high density of explosophores, such as nitro groups. scispace.com While compounds like hexanitrobenzene (B172732) have demonstrated high density and detonation velocity, they often suffer from poor chemical stability. scispace.com The synthesis of such advanced explosives often involves complex pathways where derivatives of (2,4,6-trinitrophenyl)hydrazine can serve as critical precursors. The strategic incorporation of the trinitrophenyl group is a key step in building the molecular framework of more complex and powerful energetic materials. scispace.com

Design Principles for Heat-Resistant and Insensitive Energetic Compounds

A major challenge in the field of energetic materials is to create compounds that are both powerful and safe to handle. This has led to the development of design principles focused on enhancing thermal stability and reducing sensitivity to mechanical stimuli like impact and friction. The (2,4,6-trinitrophenyl) group is frequently incorporated into molecular designs to achieve these goals. rsc.org

Several strategies have been successfully employed:

Incorporation of Heat-Resistant Moieties: Combining the trinitrophenyl group with other thermally stable heterocyclic structures, such as 1,3,4-oxadiazole (B1194373), has proven effective in creating heat-resistant explosives. rsc.orgrsc.org

Introduction of Hydrazo Bridges and Hydrogen Bonding: The use of a hydrazo bridge (–NH-NH–) can mediate resonance-assisted hydrogen bonds (RAHBs), which contribute to molecular planarity and strong intermolecular interactions. rsc.org This strategy has been shown to significantly enhance thermal stability and reduce sensitivity. rsc.orgfigshare.com For instance, a novel heat-resistant energetic compound, 6,6'-(hydrazine-1,2-diyl)bis(8-nitro- scispace.comrsc.orgnist.govtriazolo[4,3-b]pyridazine-3,7-diamine) (HDP), exhibits a remarkable thermal decomposition temperature of 374.6 °C, surpassing that of widely used heat-resistant explosives like HNS and TATB. rsc.org

Fused-Ring Systems: The integration of moieties like 1,2,3-triazine (B1214393) N-oxide with 2,4,6-trinitroaniline (B3268610) has led to the synthesis of fused-ring energetic compounds with high decomposition temperatures (Td > 250 °C), good detonation properties, and low sensitivities. nih.gov

These design principles often result in compounds with high thermal stability and insensitivity, making them promising candidates for applications requiring robust energetic materials. rsc.orgresearchgate.net

Table 1: Comparison of Thermal Stability and Sensitivity of Energetic Compounds

| Compound | Decomposition Temperature (Td) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |

| HDP rsc.org | 374.6 °C | 40 J | 360 N |

| HNS rsc.orgrsc.org | 318 °C - 349 °C | 5 J | 240 N |

| TATB rsc.orgfigshare.com | 350 °C - 360 °C | ||

| PYX rsc.org | 377 °C | ||

| Compound 2 (from ref. rsc.org) | 294 °C | >40 J | >360 N |

Theoretical Prediction of Detonation Performance

Computational chemistry plays a crucial role in the design and evaluation of new energetic materials. mdpi.com Theoretical methods, such as Density Functional Theory (DFT), are used to predict key performance parameters, including detonation velocity (D) and detonation pressure (P). researchgate.netresearchgate.netpsu.edu These calculations provide valuable insights into the potential of a newly designed molecule before its synthesis, saving time and resources. mdpi.comresearchgate.net

For energetic materials derived from or incorporating the (2,4,6-trinitrophenyl) moiety, theoretical predictions are essential for:

Estimating Performance: The Kamlet-Jacobs equations are often used to evaluate detonation velocity and pressure based on theoretical density and heat of formation. researchgate.netpsu.edu

Assessing Stability: Analysis of bond dissociation energies helps in identifying the trigger bonds in the initial stages of thermal decomposition, providing a measure of the compound's stability. researchgate.netpsu.edu

Guiding Synthesis: Theoretical studies can help prioritize synthetic targets by identifying molecules with the most promising combination of high performance and low sensitivity. mdpi.com

Recent theoretical work on various energetic compounds demonstrates the power of these predictive models. For example, studies on polydinitroaminoprismanes and other novel energetic materials have successfully predicted their detonation properties and stability, guiding the development of next-generation explosives. researchgate.net

Analytical Reagents in Chemical Analysis (e.g., Carbonyl Compound Detection)

(2,4,6-trinitrophenyl)hydrazine is a valuable reagent in analytical chemistry, particularly for the detection and determination of aldehydes and ketones. nih.govgoogle.com This application is based on the reaction between the hydrazine (B178648) functional group and the carbonyl group of an aldehyde or ketone to form a colored derivative, a hydrazone.

This derivatization reaction is a well-established method in various fields, including environmental analysis and food chemistry. nih.gov While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is more commonly known for this purpose, (2,4,6-trinitrophenyl)hydrazine functions similarly, offering a route for the identification of carbonyl compounds. nih.govgoogle.com The formation of the brightly colored trinitrophenylhydrazone allows for qualitative detection and can be adapted for quantitative analysis using spectrophotometric methods.

Development of Materials with Tunable Optical Properties

The highly conjugated system of the (2,4,6-trinitrophenyl)hydrazine scaffold, with its electron-withdrawing nitro groups, gives rise to interesting optical properties. The reaction of (2,4,6-trinitrophenyl)hydrazine with different aldehydes and ketones leads to the formation of hydrazones with distinct colors. This property opens up possibilities for the development of materials with tunable optical characteristics.

By carefully selecting the carbonyl compound, it is possible to synthesize a range of hydrazones with varying absorption maxima in the visible spectrum. This tunability could be exploited in the creation of:

Chemical Sensors: Materials that change color in the presence of specific analytes.

Nonlinear Optical (NLO) Materials: The extensive π-electron system and the presence of strong electron-withdrawing and donating groups are key features for second-order NLO properties. The strategic design of molecules based on the (2,4,6-trinitrophenyl)hydrazine scaffold could lead to new materials for applications in optoelectronics and photonics. Research into related trinitrophenyl derivatives has shown the potential for creating materials with significant NLO responses. rsc.org

While the primary focus of research on (2,4,6-trinitrophenyl)hydrazine has been on its energetic properties, its potential in the field of optical materials remains an area ripe for further exploration.

Advanced Analytical Methodologies for Research on 2,4,6 Trinitrophenyl Hydrazine

Chromatographic Separation and Detection Techniques (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are foundational for the analysis of (2,4,6-trinitrophenyl)hydrazine and related compounds. These techniques offer high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is a common method for analyzing nitroaromatic hydrazines. For instance, a method for a related compound, 1,2-bis(2,4,6-trinitrophenyl)hydrazine, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid. sielc.com For compatibility with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com The development of methods for similar compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and its byproducts, has led to the use of specialized columns, like diol-functionalized columns, which can enhance separation and sensitivity. nih.govplos.org The hydroxyl groups on the diol stationary phase can form charge-transfer complexes with nitroaromatic compounds, improving retention and resolution. nih.govplos.org

Derivatization is another key strategy, especially for improving the detection of the hydrazine (B178648) moiety. Hydrazine can be derivatized with reagents like salicylaldehyde (B1680747) to form a chromophore that can be easily detected by a UV detector. rasayanjournal.co.in Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of these analytical procedures, assessing parameters such as linearity, precision, accuracy, and robustness. rasayanjournal.co.in

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, have become indispensable for the definitive identification and quantification of nitroaromatic compounds due to their superior sensitivity and specificity. nih.govresearchgate.net For the analysis of TNT and its metabolites in biological samples, a method was developed using an Agilent Poroshel 120 EC-C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. nih.gov Such methods can achieve very low limits of quantification (LLOQ), often in the nanogram per milliliter (ng/mL) range, and demonstrate excellent linearity over a wide concentration range. nih.govnih.gov Isotope dilution techniques, where a stable isotope-labeled version of the analyte is used as an internal standard, are often employed to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. nih.gov

The table below summarizes typical parameters used in the chromatographic analysis of related nitroaromatic compounds.

| Technique | Column Type | Mobile Phase | Detection | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | Separation of 1,2-bis(2,4,6-trinitrophenyl)hydrazine; method is scalable for preparative separation. | sielc.com |

| HPLC | Diol Functionalized Column | Water, Acetonitrile (Gradient) | UV | Improved resolution and sensitivity for TNT and byproducts; reduced solvent consumption compared to standard methods. | nih.govplos.org |

| RP-HPLC | Inertsil ODS-3V C18 | Ammonium dihydrogen phosphate (B84403) buffer, Methanol (B129727) | UV (360 nm) | Quantification of hydrazine (after derivatization) in pharmaceutical ingredients with a detection limit of 3.1 ppm. | rasayanjournal.co.in |

| LC-MS/MS | Agilent Poroshel 120 EC-C18 | 0.1% Formic Acid in Water, 0.1% Formic Acid in Acetonitrile (Gradient) | MS/MS | Simultaneous quantification of TNT and its metabolites in urine with an analytical measuring range of 7.8-1000 ng/mL. | nih.gov |

| HPLC-MS/MS | Not Specified | Not Specified (Isotope Dilution) | MS/MS | Quantification of hydrazine in human urine over a range of 0.0493 to 12.3 ng/mL, extendable over six orders of magnitude. | nih.gov |

Cutting-Edge Spectroscopic Characterization

Spectroscopic techniques provide deep insight into the molecular structure, electronic properties, and dynamics of (2,4,6-trinitrophenyl)hydrazine.

Time-resolved and ultrafast spectroscopy are powerful tools for investigating the excited-state dynamics of molecules, which is critical for understanding photochemical reactions and energy dissipation pathways. In a study on the closely related explosive 2,4,6-trinitrobenzene-1,3,5-triamine (TATB), ultrafast pump-probe spectroscopy was used to resolve its excited states. dtic.mil In this technique, a short laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) monitors the changes in absorption as the molecule relaxes. dtic.mil

Experimental Approach: A 400-nm, 35-fs laser pulse was used to excite TATB. The subsequent transient absorption spectra were collected at delay times ranging from 0.5 to 30 picoseconds. dtic.mil

Key Findings: Global lifetime analysis of the transient spectra revealed two distinct excited states with lifetimes of 0.72 ps and 4.4 ps. These were attributed to relaxation to a triplet state or a "hot" ground state. dtic.mil

Similarly, time-resolved fluorescence decay studies have been employed to elucidate the interaction mechanisms between fluorescent probes and analytes like 2,4,6-trinitrophenol (TNP), another structural analog. rsc.orgresearchgate.net These studies provide information on processes like resonance energy transfer (RET), which can be responsible for fluorescence quenching upon analyte binding. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can amplify the Raman signal of molecules adsorbed on or near nanostructured metal surfaces by many orders of magnitude. researchgate.net This enhancement allows for the detection of analytes at extremely low concentrations, sometimes down to the single-molecule level. researchgate.net

For the detection of hydrazine and its derivatives, SERS offers significant advantages in sensitivity. One strategy involves using a probe molecule that reacts specifically with the analyte to form a product with a larger Raman cross-section and higher affinity for the SERS substrate. nih.gov For instance, ortho-phthaldialdehyde reacts with hydrazine to form phthalazine, enabling a limit of detection of 8.5 x 10⁻¹¹ M. nih.gov

Quantitative SERS analysis of halogenated anilines, which share the substituted benzene (B151609) ring structure, has been successfully demonstrated down to 10⁻⁶ M using silver colloid substrates. kfupm.edu.sa A key challenge in SERS is reproducibility. To achieve accurate quantitative results, especially in field applications, strategies have been developed to normalize the analyte signal. One approach uses the Raman signal from the substrate material itself (e.g., the silicon peak in a silver-coated silicon array) as an internal standard to correct for fluctuations in measurement parameters like laser power. nih.gov

| Substrate | Analyte/Target | Key Feature | Achieved Sensitivity | Reference |

|---|---|---|---|---|

| Not Specified | General Analytes | Provides structural fingerprints at low concentrations. | Below 10⁻⁶ M | researchgate.net |

| Not Specified | Hydrazine (via probe) | Probe-mediated reaction enhances Raman signal. | 8.5 x 10⁻¹¹ M | nih.gov |

| Aged Silver Colloid | 2,4,6-Trichloroaniline (TCA) | Linear change in SERS intensity with concentration allows quantification. | 10⁻⁶ M | kfupm.edu.sa |

| Ag-coated Si Nanocone Array | 4-aminothiophenol | Normalization with Si Raman signal eliminates measurement fluctuations. | Enhancement Factor (EF) of ~10⁶ | nih.gov |

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) is a photothermal technique that combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. tamu.edu An AFM tip detects the local thermal expansion of a sample as it absorbs light from a tunable IR laser. By measuring the resulting cantilever oscillations as a function of the IR wavelength, a local IR absorption spectrum can be generated with a spatial resolution of tens of nanometers, far surpassing the diffraction limit of conventional IR spectroscopy. tamu.edunih.gov

This technique is particularly well-suited for analyzing soft organic materials like (2,4,6-trinitrophenyl)hydrazine. tamu.edu AFM-IR can provide detailed molecular information on individual particles, revealing their chemical composition and internal structure. For example, AFM-IR has been used to analyze individual atmospheric aerosol particles, chemically distinguishing between the core and shell of a sub-micrometer particle composed of different substances. wiley.com The ability to control the polarization of the IR laser also allows for the study of molecular orientation in materials. nih.gov The combination of topographical imaging from AFM with chemical mapping from IR spectroscopy makes AFM-IR a powerful tool for the nanoscale characterization of complex materials. nih.gov

Electrochemical Methods for Mechanistic Elucidation and Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification of electroactive compounds like (2,4,6-trinitrophenyl)hydrazine. The presence of multiple nitro groups makes the molecule highly susceptible to electrochemical reduction.

Research on the closely related compound 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) has demonstrated the utility of voltammetric techniques. mdpi.com Various modified electrodes have been developed to enhance sensitivity and selectivity. For instance, a glassy carbon electrode (GCE) modified with polyp-aminobenzoic acid-manganese oxide (P-pABA-MnO₂) showed a linear response for 2,4-DNPH from 0.5 to 90 μM with a detection limit of 0.08 μM. mdpi.com Mechanistic studies indicate that the electrochemical reduction of 2,4-DNPH is a complex process involving the transfer of six electrons and six protons for each nitro group. mdpi.com

Similarly, extensive work has been done on the electrochemical detection of TNT. Sensors based on GCEs modified with materials like lignin (B12514952) and gold nanoparticles have achieved extremely low limits of detection, reaching the picomolar (pM) range. nih.gov The high sensitivity is often attributed to the pre-concentration of the analyte on the electrode surface and the catalytic activity of the modifier. nih.gov Molecularly imprinted polymers (MIPs) have also been used to create selective recognition sites for TNT, further enhancing the selectivity of the sensor. scilit.com These electrochemical platforms are promising for the in-situ detection of nitroaromatic compounds in various matrices. nih.govscilit.com

The table below highlights findings from electrochemical studies on related compounds.

| Analyte | Electrode/Sensor Platform | Technique | Key Finding | Reference |

|---|---|---|---|---|

| 2,4-DNPH | P-pABA-MnO₂ modified GCE | Not Specified | Linear range of 0.5 to 90 μM; detection limit of 0.08 μM. | mdpi.com |

| 2,4-DNPH | Polyoxometalate-based sensor | Not Specified | Wide linear range of 1 to 700 μM; detection limit of 0.012 μM. | mdpi.com |

| TNT | Lignin/Fe₃O₄/AuNPs modified GCE | Amperometry | Limit of detection of 35 pM; fast response time (3 seconds). | nih.gov |

| TNT | Molecularly Imprinted Polymer on Screen-Printed Cell | Differential Pulse Voltammetry | Limit of detection around 0.5 μM; good selectivity. | scilit.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing hydrazine derivatives with 2,4,6-trinitrophenyl groups, and what experimental conditions are critical for success?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, 1,2-bis(2,4,6-trinitrophenyl)hydrazine is synthesized by reacting hydrazine hydrate with a chlorinated precursor (e.g., 2,4,6-trinitrochlorobenzene) in methanol at 30–50°C. The electron-withdrawing nitro groups facilitate nucleophilic substitution, and solvent polarity/temperature control is crucial to avoid premature decomposition .

- Key Parameters :

- Solvent: Methanol (balances reactivity and stability).

- Temperature: 30–50°C (prevents side reactions).

- Precursor purity: Ensures high yields and minimal byproducts.

Q. How is the structure of hydrazine, (2,4,6-trinitrophenyl)- characterized in academic research?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies nitro (–NO₂) stretching vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹) and hydrazine (–NH–NH–) bonds .

- ¹H NMR : Detects aromatic protons (δ 8.5–9.5 ppm for nitro-substituted benzene) and hydrazine protons (δ 4.5–5.5 ppm) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₂H₆N₈O₁₂ for 1,2-bis(2,4,6-trinitrophenyl)hydrazine) .

Advanced Research Questions

Q. What are the key challenges in optimizing synthetic yields of hydrazine, (2,4,6-trinitrophenyl)-, and how can they be addressed?

- Methodological Answer : Challenges include:

- Byproduct Formation : Competing reactions (e.g., over-nitration) reduce yields. Solution: Stepwise nitration of precursors and controlled stoichiometry .

- Thermal Instability : High-energy nitro groups decompose under heat. Solution: Low-temperature reactions (<50°C) and inert atmospheres .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reactivity but require careful handling due to safety risks .

Q. How do computational studies enhance the understanding of explosive properties in hydrazine, (2,4,6-trinitrophenyl)- derivatives?

- Methodological Answer : Density Functional Theory (DFT) and thermochemical simulations predict:

- Detonation Velocity (VOD) : Theoretical VOD for 1,2-bis(2,4,6-trinitrophenyl)hydrazine is ~8,500 m/s, outperforming HNS (7,600 m/s) and TACOT (7,200 m/s) due to higher nitrogen/oxygen content .

- Thermal Stability : Decomposition pathways are modeled to identify safe handling thresholds (e.g., exothermic peaks at ~220°C via DSC) .

Q. How can contradictions in experimental data on thermal decomposition kinetics be resolved?

- Methodological Answer : Discrepancies arise from varying analytical methods (e.g., DSC vs. TGA). A systematic approach includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.